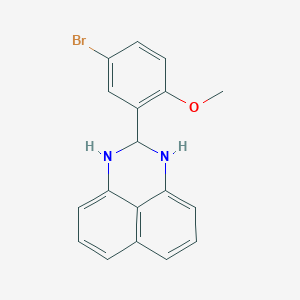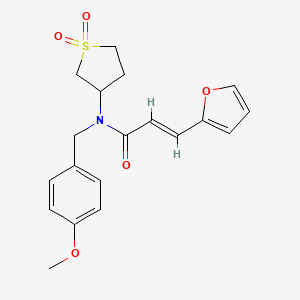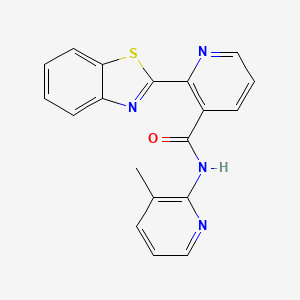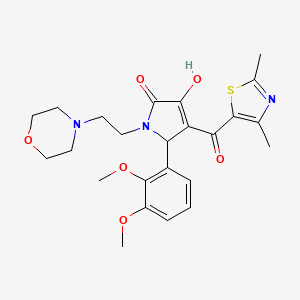![molecular formula C24H24N4O2S2 B12155175 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155175.png)
3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 381705-94-8
Molecular Weight: 430.551 g/mol
The compound features a pyrido[1,2-a]pyrimidin-4-one core, with intriguing substituents. The “Z” configuration indicates a specific geometric arrangement around the double bond.
Preparation Methods
Synthetic Routes:: While detailed synthetic routes for this compound are scarce, we can infer potential steps based on related structures. One approach involves thiazolidine ring formation followed by pyrido[1,2-a]pyrimidin-4-one construction.
Reaction Conditions::Thiazolidine Formation: Reacting an appropriate thiol with an α,β-unsaturated ketone.
Pyrido[1,2-a]pyrimidin-4-one Synthesis: Cyclization of a suitable precursor.
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed due to its rarity.
Chemical Reactions Analysis
Reactions::
Oxidation: Potential oxidation of the thiazolidine sulfur.
Reduction: Reduction of the pyrido[1,2-a]pyrimidin-4-one carbonyl.
Substitution: Alkyl or aryl substitutions on the phenylpropyl group.
Thiol: For thiazolidine formation.
Hydride Reducing Agents: For carbonyl reduction.
Halides: For substitution reactions.
- Thiazolidine derivatives.
- Reduced pyrido[1,2-a]pyrimidin-4-one analogs.
Scientific Research Applications
This compound’s versatility extends across disciplines:
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemistry: Used in ligand design and coordination chemistry.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The compound likely interacts with specific receptors or enzymes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While rare, similar compounds include:
3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methyl-3-oxo-1-propenyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: (CAS: 381198-94-3) .
2-(3-oxo-3-phenylpropyl)isoindoline: (CAS: 381705-94-8) .
Properties
Molecular Formula |
C24H24N4O2S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O2S2/c1-2-13-25-21-18(22(29)27-14-7-6-12-20(27)26-21)16-19-23(30)28(24(31)32-19)15-8-11-17-9-4-3-5-10-17/h3-7,9-10,12,14,16,25H,2,8,11,13,15H2,1H3/b19-16- |
InChI Key |
VRXCHADKMYIZCY-MNDPQUGUSA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12155095.png)
![methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12155107.png)

![1-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12155128.png)

![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B12155134.png)
![(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12155136.png)

![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12155144.png)

![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide](/img/structure/B12155167.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155178.png)
![(5,6-dimethyl-3-(2-morpholinoethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B12155179.png)

